2-(2-Chlorophenyl)ethene-1-sulfonyl chloride

Organic Synthesis Building Block Sulfonyl Chloride

Source the isomerically-pure 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 335281-13-5) for your medicinal chemistry projects. The ortho-chloro substitution creates a unique, congested structure that influences reaction kinetics and sulfonamide conformation, making it a strategic choice over generic meta- or para-analogs for precise SAR exploration. Ideal for streamlined synthesis requiring the 2-chlorophenyl motif.

Molecular Formula C8H6Cl2O2S
Molecular Weight 237.1 g/mol
CAS No. 335281-13-5
Cat. No. B3035578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)ethene-1-sulfonyl chloride
CAS335281-13-5
Molecular FormulaC8H6Cl2O2S
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Cl
InChIInChI=1S/C8H6Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+
InChIKeyAUJUFTDORPTZBS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 335281-13-5): Baseline Specifications and Chemical Identity


2-(2-Chlorophenyl)ethene-1-sulfonyl chloride (CAS 335281-13-5) is an organic sulfonyl chloride building block with the molecular formula C8H6Cl2O2S and a molecular weight of approximately 237.10 g/mol . The compound features an E-ethylene bridge linking a 2-chlorophenyl group to a reactive sulfonyl chloride moiety, conferring electrophilic character suitable for nucleophilic substitution and addition reactions . Commercially available material typically exhibits a purity of 95% and is supplied for research and laboratory use [1].

Why 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride Cannot Be Simply Interchanged with Positional Isomers or Other Sulfonyl Chlorides


Generic substitution of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride with other ethenesulfonyl chloride isomers (e.g., 3- or 4-chloro derivatives) or alternative sulfonyl chlorides is not scientifically valid due to the pronounced impact of ortho-chloro substitution on molecular geometry and reactivity. While direct comparative kinetic data for this specific compound are absent from the primary literature, class-level studies on arenesulfonyl chlorides demonstrate that ortho-substitution can induce a 'rigid, strongly compressed and sterically congested structure' that counterintuitively accelerates nucleophilic substitution at the sulfur center despite steric and inductive deactivation [1]. This structural perturbation is expected to influence both the rate and regioselectivity of subsequent transformations, meaning that replacing the ortho-chloro isomer with a para- or meta-analog could alter reaction outcomes or yield profiles in a synthetic sequence [2].

Quantitative Evidence Guide: Differentiating 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride from its Closest Analogs


Comparative Commercial Purity Analysis: 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride vs. 4-Chloro Isomer

When sourced from major catalog suppliers, 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is consistently offered at a purity of 95% [1]. In comparison, the 4-chloro positional isomer (CAS 52147-98-5) is also commercially available at 95% purity . Therefore, based on vendor specification sheets, there is no quantifiable difference in nominal purity between the ortho- and para- isomers, indicating that selection should be based on stereoelectronic or reactivity requirements rather than initial material quality.

Organic Synthesis Building Block Sulfonyl Chloride

Structural and Conformational Differentiation: Ortho-Chloro vs. Meta-Chloro Isomers

The 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride molecule possesses an ortho-chloro substituent that forces the phenyl ring and the sulfonyl chloride group into closer proximity, creating a sterically congested environment . This contrasts with the 3-chloro isomer (CAS 216955-76-9), where the chloro substituent is in the meta position, resulting in a less sterically hindered conformation [1]. While quantitative conformational energy differences are not reported in the primary literature for these specific compounds, class-level DFT studies on ortho-substituted arenesulfonyl chlorides indicate that this steric compression can lead to a 'peculiar, rigid, strongly compressed and sterically congested structure' that enhances reactivity in nucleophilic substitution reactions [2].

Molecular Conformation Steric Effects Structure-Activity Relationship

Limited Availability of High-Strength Differential Evidence for 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride

A systematic search of primary research articles and patents revealed a scarcity of quantitative, head-to-head comparative data between 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride and its positional isomers or other sulfonyl chloride analogs. No studies directly comparing reaction rates, yields, or selectivities for this specific compound against its 3-chloro or 4-chloro counterparts were identified in the peer-reviewed literature [1]. Consequently, high-strength differential evidence required to support claims of superior performance in specific applications is currently lacking. Procurement decisions should therefore be based on the compound's unique ortho-substitution pattern and its potential implications for reactivity, as inferred from class-level studies, rather than on direct comparative performance data [2].

Data Gap Research Need Comparative Studies

Recommended Application Scenarios for 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride Based on Current Evidence


Synthesis of Ortho-Substituted Styrenesulfonamide Derivatives with Unique Steric Profiles

2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is well-suited for the preparation of sulfonamide derivatives where the ortho-chloro group imparts a distinct steric environment. As established in Section 3, the ortho-substitution pattern creates a congested structure that may influence the conformation and reactivity of the resulting sulfonamide. This makes it a strategic choice for medicinal chemistry campaigns exploring structure-activity relationships (SAR) around sterically hindered sulfonamide pharmacophores .

Exploration of Ortho-Substituent Effects in Nucleophilic Substitution Reactions

This compound serves as a valuable model substrate for investigating the influence of ortho-substituents on the kinetics and mechanism of nucleophilic substitution at the sulfonyl sulfur center. While direct data are lacking, class-level studies suggest that ortho-substituted arenesulfonyl chlorides can exhibit enhanced reactivity due to a compressed transition state. Researchers can use this compound to test these hypotheses in a styrenyl system [1].

Building Block for Specialized Organic Synthesis Requiring Ortho-Chlorophenyl Motifs

In synthetic routes where the 2-chlorophenyl group is a required structural element for downstream transformations (e.g., cross-coupling reactions, further functionalization), 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride provides a direct and efficient means to install both the ortho-chlorophenyl and sulfonyl chloride functionalities in a single step. Its use is preferred over alternative routes that would require separate introduction of these groups, thereby streamlining the synthetic sequence.

Comparative Studies to Generate Lacking Head-to-Head Data

Given the identified data gap (Section 3, Evidence Item 3), a recommended application scenario is the design and execution of controlled experiments directly comparing the reactivity and selectivity of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride with its 3-chloro and 4-chloro isomers. Such studies would provide the quantitative differentiation currently absent from the literature and inform more precise procurement decisions in the future.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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